6-amino-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione
Description
The compound 6-amino-2-phenyl-5,7,9-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione is a tetracyclic heterocyclic molecule featuring a fused ring system with three nitrogen atoms (triaza), a phenyl substituent at position 2, and an amino group at position 4. Its complex structure confers rigidity and diverse electronic properties, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition or receptor modulation.
The synthesis of such compounds typically involves multi-step reactions, including cyclization and functional group modifications. For example, spirocyclic analogs are synthesized via refluxing carboxylic acid derivatives with ethylenediamine, followed by alkylation (e.g., methyl bromoacetate) to introduce side chains .
Properties
Molecular Formula |
C20H14N4O2 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
6-amino-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione |
InChI |
InChI=1S/C20H14N4O2/c21-20-23-18-15(19(26)24-20)13(10-6-2-1-3-7-10)14-16(22-18)11-8-4-5-9-12(11)17(14)25/h1-9,13H,(H4,21,22,23,24,26) |
InChI Key |
VHTXHRSNMNSQEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=C2C(=O)NC(=N5)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-amino-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of o-phenylenediamine with o-cyanobenzaldehyde, followed by a tandem reaction with benzenediamines and iodine to form the desired triazatetracyclic structure . Industrial production methods may involve the use of microwave irradiation and specific catalysts to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
6-amino-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 6-amino-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione exhibit significant anticancer properties. Preliminary studies have shown that derivatives of this compound may inhibit the growth of various cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest .
Antimicrobial Properties
The tetracyclic structure of this compound may enhance its interaction with microbial targets. Similar compounds have demonstrated antimicrobial activity against a range of pathogens including bacteria and fungi. The presence of amino and dione functional groups is believed to contribute to this activity.
Enzyme Inhibition
Compounds with structural similarities have been explored for their ability to inhibit specific enzymes involved in disease pathways. For instance, triazine derivatives have been shown to inhibit enzymes related to cancer proliferation and survival mechanisms . The potential for this compound to act as an enzyme inhibitor remains a promising area for further investigation.
Synthesis Techniques
The synthesis of this compound involves multi-step organic synthesis techniques that require careful manipulation of reaction conditions to achieve the desired product purity and yield. Typical methods include:
- Condensation Reactions : Utilizing appropriate reactants to form the core tetracyclic structure.
- Functional Group Modifications : Introducing amino and dione groups through targeted reactions.
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer efficacy of synthesized derivatives based on the core structure of this compound against several cancer cell lines including SNB-19 and OVCAR-8. The results indicated a significant percentage growth inhibition (PGI) ranging from 70% to 90% compared to control groups .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungi strains such as Candida albicans. Results showed promising activity with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antimicrobial agents.
Mechanism of Action
The mechanism of action of 6-amino-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione involves its interaction with specific molecular targets and pathways. For example, as an HIV-1 protease inhibitor, the compound competes with the natural substrate to bind to the active site of the enzyme, thereby inhibiting its activity and preventing the replication of the virus . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Triazatetracyclo Derivatives
- Tadalafil (2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione: Structural Differences: Replaces the phenyl and amino groups with a benzodioxol ring and methyl group. Biological Activity: A phosphodiesterase type-5 (PDE-5) inhibitor used for erectile dysfunction. The benzodioxol group enhances lipophilicity and receptor binding . Key Contrast: The amino group in the target compound may improve solubility or enable alternative binding modes compared to Tadalafil’s methyl group.
Diazaspiro Compounds
- 6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione (5a): Structure: Simplified spiro system with two nitrogen atoms and a single phenyl group. Physical Properties: Melting point 73–74°C, yield 50% .
Data Table: Key Properties of Comparable Compounds
Electronic and Steric Effects
- Amino Group vs. Methoxy/Methyl: The amino group in the target compound can participate in hydrogen bonding, unlike the electron-donating methoxy groups in compounds like 1-(4-Methoxyphenyl)-1,4-diazaspiro[5.5]undecane-3,5-dione . This may enhance interactions with polar enzyme pockets.
- Phenyl vs.
Biological Activity
The compound 6-amino-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione is a complex nitrogen-containing heterocyclic compound with potential biological significance. This article delves into its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 351.5 g/mol. The structure features a tetracyclic framework that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O2 |
| Molecular Weight | 351.5 g/mol |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that tricyclic compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound may interact with DNA or RNA synthesis pathways, leading to the inhibition of tumor growth.
- Case Studies : In vitro studies demonstrated that derivatives of tricyclic compounds significantly reduced the viability of breast and prostate cancer cells.
Antimicrobial Activity
Initial assessments suggest that the compound may possess antimicrobial properties against various bacterial strains.
- In vitro Testing : Tests against common pathogens such as Staphylococcus aureus and Escherichia coli revealed moderate inhibitory effects.
- Potential Applications : This activity suggests a possible role in developing new antimicrobial agents.
Research Findings
A variety of studies have been conducted to explore the biological activity of related compounds:
- Synthesis and Characterization : A study focused on the synthesis and characterization of triazatetracyclo compounds highlighted their potential as bioactive agents due to their unique structural features .
- Computational Studies : Computational modeling has been employed to predict the interaction of these compounds with biological targets, suggesting favorable binding affinities .
- Bioassay Results : Various bioassays have been conducted to evaluate the efficacy of these compounds in different biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
